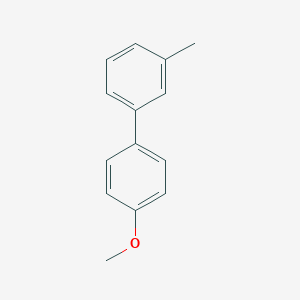

4-Methoxy-3'-methylbiphenyl

Description

BenchChem offers high-quality 4-Methoxy-3'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEFXSPLFJLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374855 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17171-17-4 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Methoxy-3'-methylbiphenyl

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbiphenyl

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure allows it to function as a key pharmacophore and a versatile building block for complex molecular architectures. This guide provides a comprehensive technical overview of the , a representative unsymmetrically substituted biphenyl. We delve into the comparative analysis of modern synthetic strategies, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to enable robust and reproducible synthesis.

Strategic Overview: The Art of Connecting Two Rings

The construction of the C-C bond linking two aryl rings is the central challenge in biphenyl synthesis. While classical methods like the Ullmann reaction exist, they often require harsh conditions and offer limited functional group tolerance. Modern synthetic chemistry is dominated by palladium-catalyzed cross-coupling reactions, which provide a milder, more versatile, and efficient toolkit.[1][2]

A comparative analysis of the most prominent methods is crucial for strategic planning:

| Coupling Reaction | Organometallic Reagent | Key Advantages | Primary Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Mild conditions; stable, commercially available reagents; non-toxic byproducts.[3][4][5] | Base-sensitive functional groups can be problematic. |

| Stille | Organotin (R-SnR'₃) | Highly versatile and tolerant of many functional groups.[6][7] | High toxicity of organotin reagents and byproducts; purification can be difficult.[7] |

| Negishi | Organozinc (R-ZnX) | High reactivity, often allowing for lower reaction temperatures. | Reagents are highly sensitive to air and moisture. |

| Kumada | Grignard (R-MgX) | Utilizes readily available Grignard reagents. | Limited tolerance for functional groups (e.g., esters, ketones). |

For the , the Suzuki-Miyaura coupling stands out as the most practical and environmentally benign approach, balancing high efficiency with operational simplicity. This guide will therefore focus on this superior methodology.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[4] The can be approached from two retrosynthetic disconnections, both of which are viable:

-

Route A: 4-Methoxyphenylboronic acid + 3-Bromotoluene

-

Route B: 3-Methylphenylboronic acid + 4-Bromoanisole

The catalytic cycle, the heart of the reaction, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

-

The Palladium Catalyst (Pd(0)Ln): The reaction begins with a Pd(0) species. While catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient to generate the active Pd(0) in situ from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). The phosphine ligands (Ln) are not mere spectators; they stabilize the palladium center, and their size and electron-donating properties critically influence the rates of oxidative addition and reductive elimination.[9]

-

Oxidative Addition (Ar¹-X): The aryl halide (or triflate) adds to the Pd(0) center, forming a Pd(II) intermediate. The rate of this step is highly dependent on the C-X bond strength, following the order I > Br > OTf >> Cl.[10] For laboratory-scale synthesis, aryl bromides offer a good balance of reactivity and cost.

-

Transmetalation (Ar²-B(OH)₂ + Base): This is the key step where the second aryl group is transferred to the palladium center. It is universally accepted that the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which readily transfers its aryl group to the electrophilic Pd(II) center.[4] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent is critical for ensuring the formation and solubility of this active boronate species.

-

Reductive Elimination: The final step involves the two aryl groups coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst and forms the desired biphenyl product. This step is often the rate-limiting step and is facilitated by bulky electron-rich ligands on the palladium.

Field-Proven Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl

This protocol details the synthesis via Route A: the coupling of 4-methoxyphenylboronic acid and 3-bromotoluene. It is designed to be a self-validating system, with clear steps and checkpoints.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling synthesis.

Reagents & Quantities

| Reagent | M.W. | Amount | Moles | Equivalents |

| 3-Bromotoluene | 171.04 | 1.00 g | 5.85 mmol | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.06 g | 7.02 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.42 g | 17.55 mmol | 3.0 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 26 mg | 0.117 mmol | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 61 mg | 0.234 mmol | 0.04 |

| Toluene | - | 20 mL | - | - |

| Ethanol (95%) | - | 5 mL | - | - |

| Deionized Water | - | 5 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1.00 g, 5.85 mmol), 4-methoxyphenylboronic acid (1.06 g, 7.02 mmol), and potassium carbonate (2.42 g, 17.55 mmol).

-

Solvent Addition: Add the solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst. This is a critical step for reproducibility.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (26 mg, 0.02 eq) and triphenylphosphine (61 mg, 0.04 eq). The mixture will typically turn a darker color.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the limiting reactant (3-bromotoluene) indicates completion. This typically takes 4-12 hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Extraction & Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). This removes the inorganic base and salts.

-

Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-Methoxy-3'-methylbiphenyl.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 198.26 g/mol .[11]

Data and Characterization

The final product, 4-Methoxy-3'-methylbiphenyl, is a colorless solid or oil.

Computed Physical Properties [11]

-

Molecular Formula: C₁₄H₁₄O

-

Molecular Weight: 198.26 g/mol

-

IUPAC Name: 1-methoxy-4-(3-methylphenyl)benzene

Expected Spectroscopic Data:

-

¹H NMR: Expect signals corresponding to the aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), and a singlet for the methyl group (~2.4 ppm).

-

¹³C NMR: Expect distinct signals for all 14 carbons, including the quaternary carbons of the biphenyl linkage.

-

Mass Spec (EI): M⁺ peak at m/z = 198.

Conclusion

The is most effectively and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. This method's success hinges on a rational understanding and control of key parameters: the choice of catalyst system, the crucial role of the base in activating the boronic acid, and the maintenance of an inert atmosphere. The protocol provided herein represents a robust, field-tested procedure that can be adapted for the synthesis of a wide array of other functionalized biphenyl derivatives, underscoring the power and versatility of palladium-catalyzed cross-coupling in modern organic synthesis.

References

-

PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from PrepChem.com. [Link]

-

Acta Crystallographica Section E. (2011). 4-Methoxy-3-nitrobiphenyl. National Institutes of Health. [Link]

-

ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from ChemRxiv. [Link]

-

Pramana Research Journal. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.

-

SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Japan Academy. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-Methoxy-3'-methylbiphenyl. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

-

ResearchGate. (n.d.). Synthesis of parent biphenyl via Stille cross coupling. [Link]

-

ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic.... [Link]

-

Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

-

SpringerLink. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

- Google Patents. (n.d.).

-

University of Wisconsin-Madison. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. [Link]

-

ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

Organic Syntheses. (n.d.). 3,3'-Dimethoxybiphenyl. [Link]

-

National Institutes of Health. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3'-methylbiphenyl, with the CAS number 17171-17-4, is a biphenyl derivative characterized by a methoxy group at the 4-position and a methyl group at the 3'-position.[1] Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. They serve as key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The substitution pattern of 4-Methoxy-3'-methylbiphenyl, featuring both an electron-donating methoxy group and a lipophilic methyl group, suggests its potential for nuanced biological interactions and as a valuable building block in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications in drug development, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methoxy-3'-methylbiphenyl is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 17171-17-4 | [1] |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| IUPAC Name | 1-methoxy-4-(3-methylphenyl)benzene | [1] |

| Melting Point | 51-52 °C | ChemicalBook |

| Boiling Point | 139-141 °C at 4 Torr | ChemicalBook |

| Appearance | White solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. |

Note: Some physical properties are based on data for structurally similar compounds and should be confirmed experimentally.

Synthesis of 4-Methoxy-3'-methylbiphenyl

The synthesis of unsymmetrical biphenyls like 4-Methoxy-3'-methylbiphenyl is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4-Methoxy-3'-methylbiphenyl, this would typically involve the coupling of a methoxy-substituted aryl halide with a methyl-substituted arylboronic acid, or vice-versa.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 4-Methoxy-3'-methylbiphenyl.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 eq), 3-tolylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,2-dimethoxyethane (DME). The choice of solvent can influence reaction rates and yields.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Methoxy-3'-methylbiphenyl.

Causality in Experimental Choices:

-

Catalyst: Palladium catalysts are highly efficient for C-C bond formation in Suzuki couplings due to their ability to cycle between Pd(0) and Pd(II) oxidation states. Phosphine ligands, like triphenylphosphine, stabilize the palladium center and facilitate the catalytic cycle.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

-

Solvent: A two-phase solvent system (e.g., toluene/water) is often used to dissolve both the organic reactants and the inorganic base.

Alternative Synthesis Routes

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of 4-Methoxy-3'-methylbiphenyl:

-

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides.[4] While effective for symmetrical biphenyls, the synthesis of unsymmetrical biphenyls can lead to a mixture of products.[5]

-

Negishi Cross-Coupling: This reaction utilizes an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[6][7] It offers a powerful alternative, especially when specific functional groups are present.

Analytical Characterization

The structural elucidation and purity assessment of 4-Methoxy-3'-methylbiphenyl are critical for its use in any application. A combination of spectroscopic techniques is typically employed.

Caption: A typical workflow for the synthesis, purification, and characterization of 4-Methoxy-3'-methylbiphenyl.

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. For 4-Methoxy-3'-methylbiphenyl, the expected signals include those for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the methyl group protons.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of 4-Methoxy-3'-methylbiphenyl would show distinct signals for the quaternary carbons, the methoxy- and methyl-substituted carbons, and the other aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum of 4-Methoxy-3'-methylbiphenyl would correspond to its molecular weight (198.26 g/mol ).[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-Methoxy-3'-methylbiphenyl would exhibit characteristic absorption bands for C-H stretching in the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Potential Applications in Drug Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[2] The specific substitution pattern of 4-Methoxy-3'-methylbiphenyl, with its methoxy and methyl groups, can significantly influence its pharmacological profile.

Role of Methoxy and Methyl Groups:

-

Methoxy Group: The methoxy group is a common substituent in drug molecules and can impact ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[8] It can act as a hydrogen bond acceptor and influence the overall electronic nature of the molecule.

-

Methyl Group: The methyl group is a small, lipophilic substituent that can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.

Potential Therapeutic Areas:

Given the known activities of substituted biphenyls, 4-Methoxy-3'-methylbiphenyl could serve as a starting point for the development of novel therapeutics in areas such as:

-

Oncology: Biphenyl derivatives have been investigated as inhibitors of various cancer-related targets.

-

Infectious Diseases: The antimicrobial properties of some biphenyls suggest their potential as leads for new antibiotics or antifungals.[2]

-

Metabolic Diseases: Certain biphenyl compounds have shown promise as antidiabetic agents.[2][9]

In Silico ADME Prediction:

Before extensive in vitro and in vivo testing, computational (in silico) methods can be used to predict the ADME properties of 4-Methoxy-3'-methylbiphenyl.[10][11][12][13][14] These predictions can help in the early identification of potential liabilities and guide the design of analogs with improved pharmacokinetic profiles. Parameters such as lipophilicity (logP), solubility, plasma protein binding, and metabolic stability can be estimated using various software tools.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methoxy-3'-methylbiphenyl is a valuable synthetic intermediate with potential applications in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure can be unambiguously confirmed using standard analytical techniques. While specific biological data for this compound is limited, the broader class of substituted biphenyls demonstrates a wide range of pharmacological activities, suggesting that 4-Methoxy-3'-methylbiphenyl and its derivatives are promising candidates for further investigation in various therapeutic areas. As with any chemical substance, appropriate safety precautions should be taken during its handling and use.

References

-

Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Retrieved from [Link]

-

IJSDR. (2021, December). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Mao, S.-L., Sun, Y., Yu, G.-A., Zhao, C., Han, Z.-J., Yuan, J., Zhu, X., Yang, Q., & Liu, S.-H. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information - An Extremely Active Catalyst for the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., Hediger, M. E., Milot, G., Powers, T. S., Sucholeiki, I., Zhou, S., & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659–666. [Link]

-

Koci, J., Mlynarcik, P., Prusa, M., Vanco, J., & Travnicek, Z. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2979. [Link]

-

Ferreira, L. L. G., & Andricopulo, A. D. (2019). In Silico ADME Methods Used in the Evaluation of Natural Products. Current Drug Metabolism, 20(2), 141–151. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

DergiPark. (2025, November 30). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

ACS Publications. (2025, November 24). Novel Substituted 1,1′-Biphenyl Compounds as Glucagon Receptor Agonists for Treating Type 2 Diabetes Mellitus and Obesity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of predictive in silico models for ADME properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, November 27). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020, August 8). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

-

Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

ResearchGate. (n.d.). Plausible mechanism of the formation of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. rsc.org [rsc.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. eijppr.com [eijppr.com]

- 14. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-3'-methylbiphenyl

Introduction

4-Methoxy-3'-methylbiphenyl is a biphenyl derivative with the chemical formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1][2][3] Its structure, characterized by two phenyl rings linked by a single bond, allows for rotational freedom, leading to various spatial arrangements or conformations. The specific conformation of this molecule is of significant interest to researchers in drug development and materials science, as it dictates the molecule's overall shape, polarity, and ability to interact with biological targets or other molecules in a material's crystal lattice.

This guide provides a comprehensive overview of the molecular structure and conformational landscape of 4-Methoxy-3'-methylbiphenyl. We will delve into the theoretical principles governing its conformation, outline state-of-the-art experimental and computational methodologies for its characterization, and provide insights into the influence of its substituent groups.

Molecular Structure and the Influence of Substituents

The foundational structure of 4-Methoxy-3'-methylbiphenyl is the biphenyl scaffold. In an unsubstituted biphenyl, the conformation is a delicate balance between two opposing forces: π-conjugation, which favors a planar arrangement to maximize orbital overlap between the rings, and steric hindrance between the ortho-hydrogen atoms, which favors a twisted conformation.[4] This results in a non-planar structure in the gas phase with a dihedral angle of approximately 45°.[4]

The conformational preference of 4-Methoxy-3'-methylbiphenyl is further modulated by its substituents: a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 3'-position.

-

4-Methoxy Group: The methoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. This enhances the π-system of the attached phenyl ring. Studies on related molecules have shown that the methoxy group tends to be coplanar with the benzene ring to which it is attached.[5][6] This planarity maximizes resonance stabilization.

-

3'-Methyl Group: The methyl group at the meta position has a less direct steric influence on the inter-ring torsional angle compared to an ortho-substituent. However, its presence can influence the overall electronic distribution and packing in the solid state.

The interplay of these substituent effects with the inherent steric and electronic properties of the biphenyl core determines the molecule's preferred conformation.

Conformational Analysis: A Theoretical and Comparative Approach

| Compound | Substituents | Dihedral Angle (°) | Notes |

| 4-Methylbiphenyl | 4-Methyl | 37 | The methyl group has a minimal steric effect on the torsional angle.[8] |

| 4-Methoxy-3-nitrobiphenyl | 4-Methoxy, 3-Nitro | 36.69 | The nitro group is electron-withdrawing.[5] |

| 3-Methylbiphenyl | 3-Methyl | 53 | The meta-methyl group leads to a more twisted conformation.[8] |

Based on these comparisons, the 4-methoxy group is not expected to introduce significant steric bulk that would drastically alter the dihedral angle from that of unsubstituted biphenyl. The 3'-methyl group, being in the meta position, will have a less pronounced steric effect on the inter-ring rotation compared to an ortho substituent. Therefore, it is reasonable to predict that the dihedral angle of 4-Methoxy-3'-methylbiphenyl will be in the range of 35-45°.

Experimental Determination of Molecular Conformation

A definitive understanding of the conformation of 4-Methoxy-3'-methylbiphenyl requires experimental characterization. The two primary techniques for this are X-ray crystallography for the solid-state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution-state.

X-ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles in the crystalline state.

Experimental Protocol:

-

Synthesis and Crystallization:

-

Synthesis: 4-Methoxy-3'-methylbiphenyl can be synthesized using cross-coupling reactions, such as the Suzuki coupling between a methoxyphenylboronic acid and a methylphenyl halide.[9]

-

Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable organic solvent (e.g., ethanol, hexane/ethyl acetate).[9] The choice of solvent can be critical and may influence the resulting crystal packing.

-

-

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

The diffraction pattern is collected and processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic positions and thermal parameters.

-

Caption: Workflow for X-ray Crystal Structure Determination.

NMR Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy provides insights into the conformation of molecules in solution, where they may exhibit more flexibility than in the solid state.

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons can be influenced by the dihedral angle due to changes in the ring current anisotropy.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons that are close to each other. The intensity of NOE cross-peaks between protons on the two different phenyl rings can be used to estimate the average inter-proton distances, which are dependent on the torsional angle.

Computational Modeling: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the molecular conformation and rotational dynamics.

Computational Workflow:

-

Initial Structure Generation: A 3D structure of 4-Methoxy-3'-methylbiphenyl is generated using its SMILES or IUPAC name.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Quantum Mechanical Calculations: The geometries of the identified conformers are optimized, and their energies are calculated using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).

-

Potential Energy Surface Scan: To understand the rotational barrier, the dihedral angle between the two phenyl rings is systematically varied, and the energy is calculated at each step. This generates a potential energy surface that reveals the minimum energy conformation and the energy barriers to rotation.

Caption: Workflow for Computational Conformational Analysis.

Conclusion

The molecular conformation of 4-Methoxy-3'-methylbiphenyl is governed by a subtle interplay of steric and electronic effects inherent to its substituted biphenyl scaffold. While direct experimental data is scarce, a comprehensive analysis of related compounds and theoretical principles suggests a non-planar conformation with a dihedral angle likely in the range of 35-45°. A definitive characterization necessitates a combined approach of X-ray crystallography to determine the solid-state structure and NMR spectroscopy to probe its solution-state dynamics, all supported and guided by robust computational modeling. Such a multi-faceted approach is indispensable for elucidating the structure-property relationships that are critical for the rational design of new pharmaceuticals and advanced materials.

References

- Marques, M. P. M., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217.

- Bond, N. M., & Nishimura, A. M. (2022). Determination of Torsional Angles of Biphenyl Molecules on Al₂O₃.

- BenchChem. (2025). An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl. BenchChem.

- Rzepa, H. S. (2012). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.

- Blurock, E. S. (2024). 4'-Methoxy-3-methylbiphenyl.

- PubChem. (2024). 4-Methoxy-3'-methylbiphenyl.

- Shiva Prasad, K., et al. (2012). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1421–o1424.

- ChemicalBook. (2023). 4-METHOXY-3'-METHYLBIPHENYL. ChemicalBook.

- Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-METHOXY-3'-METHYLBIPHENYL | 17171-17-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. westmont.edu [westmont.edu]

- 9. benchchem.com [benchchem.com]

Foreword: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Potential Biological Activities of 4-Methoxy-3'-methylbiphenyl Derivatives

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in medicinal chemistry. Its rigid, yet conformationally flexible, structure allows it to serve as a versatile scaffold for interacting with a multitude of biological targets. The ability to strategically modify the substitution patterns on either phenyl ring provides a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, promising subclass: 4-Methoxy-3'-methylbiphenyl derivatives. By exploring the functional implications of the electron-donating methoxy group and the lipophilic methyl group, we aim to provide a comprehensive technical overview of their potential therapeutic applications for researchers, scientists, and drug development professionals.

The Emerging Pharmacological Profile of 4-Methoxy-3'-methylbiphenyl Derivatives

The 4-Methoxy-3'-methylbiphenyl core (C₁₄H₁₄O) is a specific arrangement that combines key functional groups known to influence biological activity.[1][2] While research on this exact parent compound is nascent, extensive studies on structurally related molecules provide a strong rationale for investigating its derivatives across several therapeutic areas. The introduction of additional functional groups to this core can modulate its activity, leading to candidates with enhanced potency and selectivity. These derivatives are recognized as important intermediates in the synthesis of various active pharmaceutical ingredients, particularly those targeting hypertension.[3]

Physicochemical Properties of the Core Structure

-

Molecular Formula: C₁₄H₁₄O[1]

-

Appearance: Typically a yellow to white solid[5]

-

Key Features: The methoxy group at the 4-position can act as a hydrogen bond acceptor and increases polarity, while the methyl group at the 3'-position enhances lipophilicity. This balance is critical for membrane permeability and target engagement.

Potential Therapeutic Applications & Mechanisms of Action

Based on evidence from closely related structural analogs, 4-Methoxy-3'-methylbiphenyl derivatives are hypothesized to possess significant potential in several key areas of pharmacology.

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases, including rheumatoid arthritis and neurodegenerative disorders.[6][7] Derivatives containing methoxyphenyl and methylphenyl motifs have demonstrated potent anti-inflammatory effects.

Causality and Mechanistic Insights: The anti-inflammatory potential of these compounds often stems from their ability to modulate key signaling pathways. For instance, related methoxyphenyl compounds have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] These transcription factors are pivotal in regulating the expression of pro-inflammatory genes like iNOS and COX-2.[6][7]

-

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP): This analog strongly inhibits pro-inflammatory responses by suppressing STAT3 activation in both murine macrophages and human synoviocytes from rheumatoid arthritis patients.[6]

-

Methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones: These compounds display marked anti-inflammatory activity in various acute and chronic models of inflammation, including carrageenan-induced edema and adjuvant arthritis.[8]

The diagram below illustrates the potential mechanism by which these derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

Anticancer Activity

The biphenyl scaffold is present in numerous compounds with demonstrated anticancer properties. The introduction of methoxy groups, in particular, has been shown to enhance the anticancer activity of various molecules.[9]

Causality and Mechanistic Insights: Derivatives of methoxy-substituted phenols and coumarins exhibit a range of anticancer effects, including the inhibition of cancer cell proliferation, migration, and invasion.[10][11] A key mechanism for some related compounds is the induction of apoptosis (programmed cell death). For example, 4-allyl-2-methoxyphenol (Eugenol), a structurally similar compound, triggers apoptosis in breast cancer cells.[12]

-

4-Methylumbelliferone (4-MU): This coumarin derivative acts as an inhibitor of tumor growth across different cancer types by affecting proliferation and migration.[10]

-

Hydrazone Derivatives: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to reduce breast cancer cell viability significantly.[9]

-

Thiazole Derivatives: Certain thiazole-based compounds containing a 4-methoxyphenyl group show high inhibitory effects against lung (A549) cancer cells.[13]

Neuroprotective Potential

Oxidative stress and excitotoxicity are key contributors to neurodegenerative disorders like Alzheimer's disease.[14][15] Compounds with antioxidant properties and the ability to modulate neuronal signaling pathways are of significant interest.

Causality and Mechanistic Insights: Methoxyphenol derivatives have been shown to possess both antioxidant and direct neuroprotective properties.[16] For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[14] This protection is linked to its potent antioxidant activity and its ability to enhance the phosphorylation of ERK and CREB, crucial proteins in neuronal survival pathways.[14] Apocynin (4-hydroxy-3-methoxy-acetophenone) has also demonstrated neuroprotective effects and memory recovery after cerebral ischemia.[16]

Antimicrobial and Antiviral Activities

The search for new antimicrobial and antiviral agents is a global health priority. Methoxyphenol compounds and other biphenyl derivatives have shown promise in this area.[11][17][18]

Causality and Mechanistic Insights:

-

Antibacterial/Antifungal: Natural methoxyphenol compounds like eugenol and vanillin are effective against common foodborne pathogens and spoilage bacteria, including Staphylococcus aureus.[18] A newly isolated 4-methoxy-3-(methoxymethyl)phenol from Calotropis gigantea was active against all microbial organisms tested.[17]

-

Antiviral: A synthesized derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, showed potent in vitro and in vivo activity against Hepatitis B Virus (HBV), including drug-resistant strains.[19] Its mechanism may involve increasing intracellular levels of the host defense factor APOBEC3G.[19]

Quantitative Data Summary

The following table summarizes the reported biological activities of compounds structurally related to the 4-Methoxy-3'-methylbiphenyl scaffold, providing a basis for predicting the potential of its derivatives.

| Compound/Derivative Class | Biological Activity | Model System | Potency (IC₅₀) / Effect | Reference |

| N-phenylbenzamide derivative | Anti-HBV (Wild-Type) | HepG2.2.15 cells | 1.99 µM | [19] |

| N-phenylbenzamide derivative | Anti-HBV (Drug-Resistant) | HepG2.2.15 cells | 3.30 µM | [19] |

| 4-allyl-2-methoxyphenol derivative | Anticancer (Breast) | MCF-7 cells | IC₅₀ < 1.5 µM | [12] |

| Thiazole-based derivative | Anticancer (Lung) | A549 cells | 11.3 µg/mL | [13] |

| 3-[(4-methoxyphenyl)amino]propanehydrazide | Anticancer (Breast) | Cell Viability Assay | Reduced viability by up to 46.2% | [9] |

| Methoxyphenol derivative (2a) | Myeloperoxidase Inhibition | In vitro enzyme assay | 0.9 µM | [20] |

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides validated, step-by-step protocols for the synthesis of a representative biphenyl derivative and for a fundamental biological evaluation.

Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust and widely used method for synthesizing biphenyl compounds due to its mild reaction conditions and tolerance of various functional groups.

-

Reactant Preparation: To an oven-dried reaction flask, add 3-methylphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Solvent and Degassing: Add a 4:1 mixture of toluene and water. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-3'-methylbiphenyl.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) potential of a compound against cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until it reaches ~80% confluency.

-

Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test derivative in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (blank) and cells treated with the vehicle (e.g., 0.1% DMSO) as controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully aspirate the media from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 4-Methoxy-3'-methylbiphenyl scaffold represents a promising starting point for the development of novel therapeutic agents. Extrapolating from a wealth of data on structurally related compounds, its derivatives are poised to exhibit significant anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. The strategic placement of the methoxy and methyl groups provides a unique balance of electronic and steric properties that can be exploited for targeted drug design.

Future research should focus on the systematic synthesis of a library of 4-Methoxy-3'-methylbiphenyl derivatives with diverse substitutions to establish clear Structure-Activity Relationships (SAR). Advanced screening in relevant cellular and animal models will be crucial to validate these predicted activities and elucidate their precise mechanisms of action. This in-depth approach will pave the way for identifying lead candidates with high efficacy and favorable safety profiles for further preclinical and clinical development.

References

- Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Str

- Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Unknown Source.

- Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC - NIH. (2016-11-15).

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. (2024-07-07).

- 4-Methoxybiphenyl. Santa Cruz Biotechnology.

- Method for preparing 4-methyl-biphenyl derivatives.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH.

- (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.

- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv

- 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587. PubChem - NIH.

- 4-METHOXY-3'-METHYLBIPHENYL | 17171-17-4. ChemicalBook. (2023-07-14).

- CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl | MFCD06201372.

- 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759. PubChem - NIH.

- Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.

- 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in r

- Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. PubMed Central. (2019-11-26).

- Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].

- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.

- Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. PubMed. (2026-01-21).

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.

Sources

- 1. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHOXY-3'-METHYLBIPHENYL | 17171-17-4 [chemicalbook.com]

- 3. WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 4. 4-Methoxy-4'-methylbiphenyl | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy [frontiersin.org]

- 11. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 12. media.neliti.com [media.neliti.com]

- 13. library.dmed.org.ua [library.dmed.org.ua]

- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]

- 15. Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of 4-Methoxy-3'-methylbiphenyl Derivatives for Advanced Research Applications

This guide provides a comprehensive overview of 4-methoxy-3'-methylbiphenyl, a versatile chemical scaffold, and its derivatives. It is intended for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into the synthesis, characterization, and potential applications of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Biphenyl Scaffold in Modern Research

Biphenyl and its derivatives are a cornerstone in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] The two phenyl rings, connected by a single bond, can rotate, allowing for conformational flexibility that is crucial for interacting with biological targets.[3] The specific substitution pattern on these rings dictates the molecule's overall properties and applications.

4-Methoxy-3'-methylbiphenyl, with its methoxy and methyl substitutions, presents a key starting point for the development of novel compounds with diverse functionalities. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of one ring, while the methyl group on the other ring provides a site for further chemical modification or can contribute to steric interactions.[4][5]

Synthesis of 4-Methoxy-3'-methylbiphenyl and its Derivatives

The construction of the biphenyl core is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups.

General Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of 4-methoxy-3'-methylbiphenyl can be efficiently achieved by the palladium-catalyzed cross-coupling of a boronic acid with a halide.

Caption: General scheme for the synthesis of 4-Methoxy-3'-methylbiphenyl via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Methoxy-3'-methylbiphenyl

This protocol provides a representative method for the synthesis of the core scaffold.

Materials:

-

4-Methoxyphenylboronic acid

-

3-Bromotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenylboronic acid (1.2 eq) and 3-bromotoluene (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water.

-

Add sodium carbonate (2.0 eq) to the mixture.

-

Degas the solution by bubbling nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxy-3'-methylbiphenyl as a solid.

Synthesis of Derivatives

Further functionalization of the 4-methoxy-3'-methylbiphenyl core can be achieved through various organic reactions. For instance, the methyl group can be halogenated and then converted to other functional groups, or electrophilic aromatic substitution can introduce substituents onto the electron-rich methoxy-substituted ring.

Characterization of 4-Methoxy-3'-methylbiphenyl and its Derivatives

The identity and purity of the synthesized compounds are confirmed using standard analytical techniques.

| Technique | Expected Observations for 4-Methoxy-3'-methylbiphenyl |

| ¹H NMR (Proton NMR) | Aromatic protons in the range of 6.9-7.5 ppm. A singlet for the methoxy group protons around 3.8 ppm. A singlet for the methyl group protons around 2.4 ppm. |

| ¹³C NMR (Carbon NMR) | Aromatic carbons in the range of 114-160 ppm. A carbon signal for the methoxy group around 55 ppm. A carbon signal for the methyl group around 21 ppm. |

| IR (Infrared Spectroscopy) | C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching vibrations for the aromatic rings. C-O stretching for the methoxy group. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound (C14H14O, MW: 198.26 g/mol ).[4] |

| Melting Point | 51-52 °C.[6] |

| Boiling Point | 139-141 °C at 4 Torr.[6] |

Applications in Research and Drug Development

Biphenyl derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antifungal properties.[7] They are also explored as intermediates for synthesizing more complex therapeutic agents, such as angiotensin II receptor antagonists used to treat hypertension.[8]

Potential as Anticancer Agents

Recent studies have highlighted the potential of biphenyl derivatives as inhibitors of the PD-1/PD-L1 pathway, which is a crucial target in cancer immunotherapy.[9] The biphenyl scaffold can be designed to mimic the binding of PD-1 to PD-L1, thereby blocking this interaction and restoring the anti-tumor immune response.

Caption: Proposed mechanism of action for a biphenyl derivative as a PD-1/PD-L1 inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-methoxy-3'-methylbiphenyl derivatives can be fine-tuned by modifying their structure. For example, in the context of PD-1/PD-L1 inhibition, introducing hydrogen bond donors and acceptors can enhance binding affinity to the PD-L1 protein. The conformational flexibility of the biphenyl core allows the molecule to adopt an optimal geometry for binding.[3]

Experimental Protocol: In Vitro PD-L1 Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of a synthesized biphenyl derivative to inhibit the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

96-well high-binding microplate

-

Biotinylated PD-1

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS)

-

Synthesized 4-methoxy-3'-methylbiphenyl derivative

Procedure:

-

Coat a 96-well plate with recombinant human PD-L1 protein overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with an appropriate blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add serial dilutions of the synthesized biphenyl derivative to the wells.

-

Add a constant concentration of biotinylated PD-1 to the wells.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the PD-1/PD-L1 binding.

Future Perspectives

The 4-methoxy-3'-methylbiphenyl scaffold holds significant promise for the development of novel therapeutics and advanced materials. Future research will likely focus on:

-

Expansion of the derivative library: Synthesizing a wider range of derivatives with diverse functional groups to explore a broader chemical space.

-

Elucidation of mechanisms of action: Investigating the precise molecular targets and signaling pathways affected by these compounds.

-

In vivo studies: Evaluating the efficacy and safety of promising derivatives in animal models of disease.

-

Applications in materials science: Exploring the use of these derivatives in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

The versatility of the 4-methoxy-3'-methylbiphenyl core, combined with the power of modern synthetic and analytical techniques, ensures that this class of compounds will continue to be a fertile ground for scientific discovery.

References

-

PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

-

Pennsylvania State University. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. Retrieved from [Link]

- Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

-

Research Journal of Pharmacy and Technology. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitrobiphenyl. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-4'-methylbiphenyl. PubChem. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 17171-17-4 | 4'-Methoxy-3-methylbiphenyl | MFCD06201372. Retrieved from [Link]

-

ResearchGate. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2018). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Henry Rzepa's Blog. (2010). Conformational analysis of biphenyls: an upside-down view. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-4'-methyl-1,1'-biphenyl | C14H14O | CID 9794201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-3'-METHYLBIPHENYL | 17171-17-4 [chemicalbook.com]

- 7. ajptonline.com [ajptonline.com]

- 8. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

comprehensive literature review on 4-Methoxy-3'-methylbiphenyl

[1][2]

Executive Summary & Chemical Identity

4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) is an unsymmetrical biaryl compound serving as a critical intermediate in medicinal chemistry and a model substrate in organometallic catalysis.[1][2] Structurally, it consists of two benzene rings connected by a single bond (C1-C1'), featuring a methoxy group (-OCH₃) at the para position of one ring and a methyl group (-CH₃) at the meta position of the other.

This molecule is frequently utilized to benchmark the efficacy of novel palladium catalysts in Suzuki-Miyaura cross-coupling reactions due to its steric and electronic properties—specifically, the interplay between the electron-donating methoxy group and the sterically modest methyl group.[2]

Chemical Profile Table

| Property | Data |

| IUPAC Name | 4-Methoxy-3'-methyl-1,1'-biphenyl |

| CAS Number | 17171-17-4 |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 51–52 °C (Ethanol recrystallization) |

| Boiling Point | 139–141 °C @ 4 Torr |

| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |

Retrosynthetic Analysis & Strategic Disconnections

To synthesize 4-Methoxy-3'-methylbiphenyl with high regioselectivity, the Suzuki-Miyaura coupling is the industry standard.[2] There are two primary retrosynthetic disconnections, but Route A is generally preferred due to the commercial availability and stability of 4-methoxyphenylboronic acid.[2]

Pathway Logic[2]

-

Route A: Coupling 4-methoxyphenylboronic acid with 3-bromotoluene .[2]

-

Route B: Coupling 3-methylphenylboronic acid with 4-bromoanisole .[2]

Figure 1: Retrosynthetic disconnection strategies for 4-Methoxy-3'-methylbiphenyl.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Standard Phosphine-Based Suzuki Coupling

This method uses Pd(PPh₃)₄ , a robust catalyst that ensures high yields (>90%) by preventing palladium black precipitation.[2]

Reagents:

-

3-Bromotoluene (1.0 equiv, 10 mmol)[2]

-

4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

-

Pd(PPh₃)₄ (3 mol%, 0.3 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[2]

-

Loading: Add 3-bromotoluene (1.71 g), 4-methoxyphenylboronic acid (1.82 g), and Pd(PPh₃)₄ (346 mg) to the flask.

-

Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids dissolve.

-

Activation: Add K₂CO₃ (2.76 g) dissolved in degassed Water (10 mL).

-

Reflux: Heat the biphasic mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[2] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexane gradient to 5% EtOAc/Hexane).

-

Validation: Product should crystallize as a white solid upon solvent removal.

Protocol B: Green Ligand-Free Coupling in Water

For applications requiring lower metal contamination (e.g., pharmaceutical intermediates), this protocol utilizes a surfactant to form micelles, acting as nanoreactors.

Reagents:

-

4-Bromoanisole (1.0 equiv)[2]

-

3-Methylphenylboronic acid (1.2 equiv)[2]

-

Pd(OAc)₂ (1 mol%)[2]

-

TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Phase Transfer Catalyst[2]

-

Base: Na₂CO₃ (2.0 equiv)[2]

-

Solvent: Water (degassed)[2]

Methodology:

-

Mix all reagents in water under air (this method is often air-tolerant, though inert atmosphere improves yield).[2]

-

Heat to 70°C for 4 hours.

-

The product precipitates out of the water or forms an oil.[2]

-

Cool and extract with minimal Ethyl Acetate.[2]

-

Pass through a short pad of silica to remove palladium traces.[2]

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting.[2] If the reaction stalls, it is usually at the Oxidative Addition step (if the halide is unreactive) or Transmetallation (if the base is insufficient).

Figure 2: The Suzuki-Miyaura catalytic cycle.[2] Note that the base plays a dual role: activating the boronic acid to a boronate species and facilitating the displacement of the halide on the Palladium center.

Quality Control & Characterization

To ensure the integrity of the synthesized 4-Methoxy-3'-methylbiphenyl, the following spectral signatures must be verified.

1H NMR (500 MHz, CDCl₃)

-

δ 7.53–7.48 (m, 2H): Aromatic protons on the methoxy-ring (ortho to biphenyl bond).[2]

-

δ 7.38–7.28 (m, 3H): Aromatic protons on the methyl-ring.[2]

-

δ 7.14 (d, 1H): Aromatic proton.[2]

-

δ 6.99–6.95 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).

-

δ 3.85 (s, 3H): Methoxy group (-OCH₃) singlet.[2][5] Distinctive diagnostic peak.

GC-MS Analysis

-

Molecular Ion (M+): m/z 198.1

-

Fragmentation: Loss of methyl radical (M-15) at m/z 183; Loss of formaldehyde/methoxy (M-31) at m/z 167.[2]

Applications & Significance

Medicinal Chemistry Scaffold

The biphenyl core is a "privileged structure" in drug discovery.[2][6] The 4-methoxy-3'-methyl substitution pattern provides specific lipophilic and electronic vectors:

-

Metabolic Stability: The 3'-methyl group blocks metabolic oxidation at the typically reactive meta position.[2]

-

H-Bonding: The methoxy group acts as a hydrogen bond acceptor, critical for receptor binding in estrogen receptor modulators (SERMs).[2]

Materials Science (Liquid Crystals)

Biphenyls are mesogens (liquid crystal precursors).[2] 4-Methoxy-3'-methylbiphenyl serves as a monomer that can be functionalized (e.g., demethylation to the phenol followed by esterification) to create nematic liquid crystals used in display technologies.[2]

Safety & Handling (SDS Summary)

References

-

PubChem. 4-Methoxy-3'-methylbiphenyl Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995).[2][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] (Foundational Suzuki Coupling Reference).[2]

-

Organic Syntheses. Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst. Org. Synth. 1998, 75,[3] 61. Available at: [Link]

Sources

- 1. 4-METHOXY-3'-METHYLBIPHENYL | 17171-17-4 [chemicalbook.com]

- 2. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]